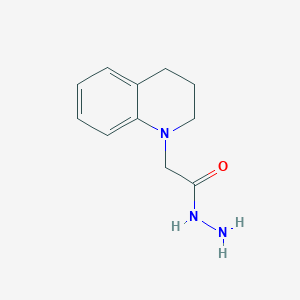

2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide

Descripción

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)8-14-7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIRAJVXKFEPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the compound's structure, synthesis, and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The chemical formula for this compound is , with a molecular weight of 205.26 g/mol. Its IUPAC name is 2-(3,4-dihydro-2H-quinolin-1-yl)acetohydrazide. The compound appears as a powder and has specific structural features that contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 2-(3,4-dihydro-2H-quinolin-1-yl)acetohydrazide |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroquinoline derivatives with acetohydrazide under controlled conditions to yield the target compound. The specific reaction conditions can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). At a concentration of 10 µM, cell viability decreased significantly to below 47% in MDA-MB-231 cells .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 10 | <47 |

| PC-3 | 15 | ~56 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains by targeting essential cellular processes. For example:

- Staphylococcus aureus : Inhibition studies reveal that derivatives of tetrahydroquinoline exhibit significant activity against this pathogen by interfering with mRNA degradation processes essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models:

- A study showed that compounds related to tetrahydroquinoline could reduce inflammation markers in mouse models of lung infections . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Case Study on Anticancer Activity : A study focused on the IC50 values of various tetrahydroquinoline derivatives found that certain modifications led to enhanced anticancer efficacy against lung carcinoma cells. The most active derivative had an IC50 value of approximately 0.69 µM .

- Case Study on Antimicrobial Action : Research involving the inhibition of RnpA in Staphylococcus aureus revealed that tetrahydroquinoline derivatives could effectively disrupt mRNA processing pathways critical for bacterial growth .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetohydrazide. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential:

The compound's structural features suggest potential anticancer activity. Research has indicated that it may inhibit specific cancer cell lines through apoptosis induction. A notable case study involved testing its efficacy against human breast cancer cells (MCF-7), where it showed promising results in reducing cell viability .

Neuroprotective Effects:

There is emerging evidence supporting the neuroprotective properties of this compound. Studies have suggested that it may protect neuronal cells from oxidative stress-induced damage. In vitro experiments demonstrated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cell cultures .

Material Science Applications

Polymer Chemistry:

In material science, this compound has been explored as a precursor for synthesizing novel polymers. Its ability to form stable complexes with metal ions has led to investigations into its use in creating conductive polymers for electronic applications. A recent study detailed the synthesis of a polymeric material incorporating this compound, which exhibited enhanced electrical conductivity compared to traditional polymers .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, indicating significant cytotoxicity and potential for further development as an anticancer drug.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (e.g., bromo in C14) enhance potency, as seen in C14’s IC₅₀ of 0.69 μM compared to 5-fluorouracil (0.60 μM) .

- Aromatic Substituents (e.g., benzodioxole in 10a) improve binding affinity through π-π interactions .

Anticancer Drug Development

- C14 (IC₅₀: 0.69 μM) and 10c (nitrophenyl-substituted) are lead candidates for small molecule inhibitors, with structural optimization focusing on halogenation and aromatic conjugation .

- QSAR Studies : Molecular docking predicts that bulky substituents (e.g., 3,4-dimethoxyphenyl in C10) enhance hydrophobic interactions with cancer targets like topoisomerase II .

Q & A

Q. What are the standard protocols for synthesizing 2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via azide coupling or hydrazone condensation. For example, hydrazide derivatives can be prepared by reacting amino acid esters with azide intermediates under reflux in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde/ketone) and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydroquinoline ring protons at δ 1.5–2.8 ppm) and carbonyl signals (hydrazide C=O at ~170 ppm) .

- FT-IR : Confirms N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation, as demonstrated for analogous hydrazide derivatives .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and thermodynamics of hydrazone formation or cyclization reactions. Tools like Gaussian or ORCA enable reaction path searches, while machine learning (e.g., ICReDD’s workflow) identifies optimal solvents/catalysts by analyzing experimental-computational feedback loops . For example, solvation free energy calculations can prioritize DMSO over THF for reactions requiring polar transition states .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies?

- Methodological Answer : Discrepancies often arise from assay conditions or force field inaccuracies. Mitigation strategies include:

- Experimental : Validate in silico docking (AutoDock Vina) with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for target proteins .

- Computational : Refine molecular dynamics (MD) simulations (AMBER/CHARMM) with explicit solvent models to account for hydration effects on ligand-receptor interactions .

- Statistical : Apply multivariate analysis (e.g., PCA) to correlate electronic descriptors (HOMO/LUMO) with IC₅₀ values from dose-response assays .

Q. How can factorial design optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) across two levels. For example:

Q. What are the challenges in assessing metabolic stability, and how can they be addressed?

- Methodological Answer :

- In vitro assays : Use hepatic microsomes (human/rat) with NADPH cofactor to measure t₁/₂. LC-MS/MS quantifies parent compound depletion over 60 minutes .

- CYP inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) identify isoform-specific interactions (e.g., CYP3A4/2D6) .

- Computational : ADMET predictors (e.g., SwissADME) prioritize analogs with lower topological polar surface area (<90 Ų) for improved membrane permeability .

Methodological Considerations

Q. How to address solubility limitations in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters or PEGylated side chains to increase hydrophilicity .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.